molecular formula C21H20ClN3O4 B2960122 N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898409-08-0

N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide

Cat. No. B2960122
CAS RN: 898409-08-0
M. Wt: 413.86
InChI Key: VVPNBEFLEPTCCO-UHFFFAOYSA-N
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Description

“N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a pyrazine ring (a six-membered ring with two nitrogen atoms), and an acetamide group (an acetyl group bound to an amine). The compound also has a chloro, methoxy, and methyl substituents attached to the phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazine ring, the introduction of the various substituents, and the attachment of the benzyl and acetamide groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The compound would likely exhibit aromaticity due to the benzene and pyrazine rings, and the various substituents would influence its overall shape and properties .

Scientific Research Applications

Adsorption and Efficacy in Soil

The chemical properties of similar compounds to N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide, such as alachlor and metolachlor, have been studied for their adsorption, mobility, and efficacy influenced by soil properties. These compounds' adsorption is positively correlated with soil organic matter, clay content, and surface area, which inversely correlates with herbicidal activity (Peter & Weber, 1985).

Synthesis and Biological Activities

The synthesis and biological activities of compounds structurally related to N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide have been explored. For example, N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showing significant anti-inflammatory activities (Sunder & Maleraju, 2013).

Interaction with Silanes

Research on the interaction of similar compounds, such as N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leads to the formation of silaheterocyclic benzoxazasiloles. These compounds exist in equilibrium with cyclic benzodioxazasilepines, which are significant for understanding the chemical behavior of N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide in similar reactions (Lazareva et al., 2017).

Herbicidal Metabolism and Carcinogenicity

The metabolism of chloroacetamide herbicides, which are structurally similar to N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide, has been studied in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential carcinogenicity of similar compounds (Coleman et al., 2000).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug design and pharmacology. Without specific studies on this compound, it’s impossible to provide details on its mechanism of action .

Future Directions

The study of new compounds often leads to the discovery of novel reactions, materials, or biological activities. This compound, with its complex structure and functional groups, could be of interest in various fields such as medicinal chemistry, materials science, or synthetic methodology .

properties

IUPAC Name

N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-14-10-17(18(29-2)11-16(14)22)25-9-8-24(20(27)21(25)28)13-19(26)23-12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPNBEFLEPTCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide

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